

Structure Elucidation of 3-Methylisothiazole-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylisothiazole-4-carboxylic acid

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This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of **3-Methylisothiazole-4-carboxylic acid**. The document details the expected spectroscopic data based on foundational principles and known values for related structures, outlines detailed experimental protocols for key analytical techniques, and presents logical workflows for structural determination.

Physicochemical and Spectroscopic Data Summary

The structural confirmation of **3-Methylisothiazole-4-carboxylic acid**, with the molecular formula $C_5H_5NO_2S$ and a molecular weight of 143.16 g/mol, is achieved through a combination of spectroscopic techniques.^{[1][2][3]} The expected and reported data are summarized below for efficient reference.

Property	Value	Reference / Method
Molecular Formula	C ₅ H ₅ NO ₂ S	Mass Spectrometry
Molecular Weight	143.16 g/mol	Mass Spectrometry
CAS Number	15903-66-9	-
Melting Point	235.5-237.5 °C	[1]
¹ H NMR (Predicted)	See Table 2	Chemical Shift Database
¹³ C NMR (Predicted)	See Table 3	Chemical Shift Database
FT-IR (Predicted)	See Table 4	Correlation Charts
Mass Spec (Predicted)	M ⁺ at m/z 143; key fragments	Fragmentation Patterns

Predicted Spectroscopic Data

While specific experimental spectra for **3-Methylisothiazole-4-carboxylic acid** are not widely published, the following tables detail the predicted spectroscopic data based on the analysis of its constituent functional groups and heterocyclic core.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~13.0 - 12.0	Singlet	1H	-COOH	The carboxylic acid proton is typically a broad singlet and highly deshielded. Its chemical shift is concentration and solvent-dependent and the signal disappears upon D ₂ O exchange. [4] [5] [6]
~9.0	Singlet	1H	H-5 (Isothiazole)	The proton at the 5-position of the isothiazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms. [7]
~2.7	Singlet	3H	-CH ₃	The methyl group protons attached to the isothiazole ring.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Notes
~165	-COOH	The carbonyl carbon of the carboxylic acid is significantly deshielded.[5][8]
~160	C-3 (Isothiazole)	The carbon atom bearing the methyl group.
~155	C-5 (Isothiazole)	The carbon atom bearing the proton.
~125	C-4 (Isothiazole)	The carbon atom to which the carboxylic acid group is attached.
~15	-CH ₃	The methyl carbon.

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)	This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and often overlaps with C-H stretches. [9]
~1700	Strong	C=O stretch (Carboxylic Acid)	The strong carbonyl absorption is a key diagnostic peak for the carboxylic acid functionality.
~1600 - 1450	Medium	C=N, C=C stretches (Ring)	These absorptions are characteristic of the isothiazole ring skeletal vibrations.
~1420	Medium	O-H bend (Carboxylic Acid)	In-plane bending vibration of the hydroxyl group.
~1300	Medium	C-O stretch (Carboxylic Acid)	Stretching vibration of the carbon-oxygen single bond.
~920	Broad	O-H bend (Carboxylic Acid)	Out-of-plane bending vibration of the hydroxyl group, also characteristic of a hydrogen-bonded dimer.

Experimental Protocols

The following are detailed protocols for the primary analytical techniques used in the structure elucidation of **3-Methylisothiazole-4-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methylisothiazole-4-carboxylic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids, and the acidic proton is typically observable.[10] Other solvents like CDCl₃ can be used, but the acidic proton may exchange with trace amounts of DCl.[10]
- ¹H NMR Spectroscopy:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the chemical shifts and coupling patterns to identify the different types of protons.
- ¹³C NMR Spectroscopy:
 - Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.
 - Analyze the chemical shifts to identify the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).
- 2D NMR Spectroscopy (HSQC and HMBC):
 - HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to identify which protons are directly attached to which carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for

connecting the different fragments of the molecule, for instance, correlating the methyl protons to the C-3 and C-4 carbons of the isothiazole ring, and the H-5 proton to the C-4 and C-3 carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Grind 1-2 mg of **3-Methylisothiazole-4-carboxylic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[11]
 - Place the mixture into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[3]
- Background Spectrum: Acquire a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the sample pellet in the FT-IR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands for the functional groups, such as the broad O-H stretch and the strong C=O stretch of the carboxylic acid, and the skeletal vibrations of the isothiazole ring.

Mass Spectrometry (MS)

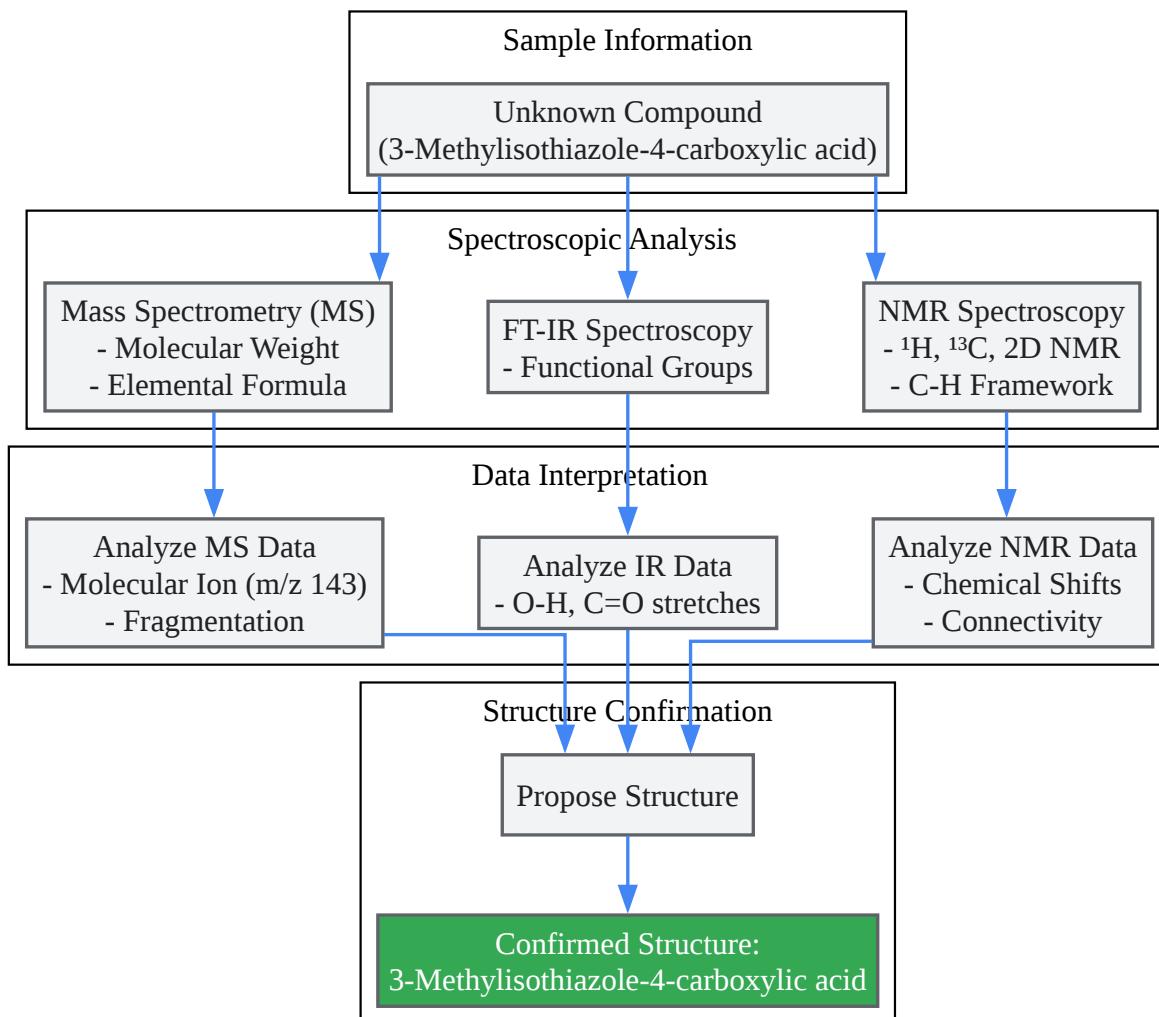
Objective: To determine the molecular weight and elemental formula, and to gain structural information from fragmentation patterns.

Methodology (GC-MS with Electron Ionization):

- Sample Preparation: Prepare a dilute solution of **3-Methylisothiazole-4-carboxylic acid** in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility for gas chromatography.
- Gas Chromatography (GC):
 - Inject the sample into the GC system. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
 - Typical column: A non-polar column such as a DB-5MS.
 - Typical temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compound.[12]
- Mass Spectrometry (MS):
 - As the compound elutes from the GC column, it enters the mass spectrometer.
 - Ionization: Electron Ionization (EI) at 70 eV is a standard method that generates a molecular ion and a reproducible fragmentation pattern.[12]
 - Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
- Data Analysis:
 - Identify the molecular ion peak (M^+) to determine the molecular weight.
 - Analyze the fragmentation pattern. For **3-Methylisothiazole-4-carboxylic acid**, characteristic fragments would include the loss of $\cdot OH$ ($M-17$), $\cdot COOH$ ($M-45$), and potentially fragments arising from the cleavage of the isothiazole ring.

Visualizations

The following diagrams illustrate the logical workflows for the structure elucidation process.



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Caption: Workflow for the structure elucidation of **3-Methylisothiazole-4-carboxylic acid**.

Caption: Predicted key HMBC correlations for structural confirmation.

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- To cite this document: BenchChem. [Structure Elucidation of 3-Methylisothiazole-4-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090979#structure-elucidation-of-3-methylisothiazole-4-carboxylic-acid]

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